molecular formula C12H9N3 B184280 1-(2-pyridinyl)-1H-benzimidazole CAS No. 25660-37-1

1-(2-pyridinyl)-1H-benzimidazole

Cat. No. B184280
CAS RN: 25660-37-1
M. Wt: 195.22 g/mol
InChI Key: ZTJWSSVLQJKPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “1-(2-pyridinyl)-1H-benzimidazole” has been reported. For instance, a family of 3-aryl-4-(2,2-dicyanovinyl)-1-(2-pyridinyl)pyrazoles have been synthesized in 58−66% overall yield, by a three-step synthesis sequence .


Chemical Reactions Analysis

Again, while specific chemical reactions involving “1-(2-pyridinyl)-1H-benzimidazole” are not available, related compounds have been studied. For instance, 1-cycloalkyl-1-(2’-pyridinyl)-methanolato ligand containing ruthenium catalysts were tested for their activity and selectivity in 1-octene metathesis reaction .

Safety And Hazards

The safety data sheet for a related compound, bromo-1-(2-pyridinyl)-1-ethanone hydrobromide, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research directions could involve gaining a deeper understanding of the mechanism of action of “1-(2-pyridinyl)-1H-benzimidazole” and similar compounds. For instance, ongoing experiments are looking at the formation of four-coordinate boron(III) complexes in the reaction of 1-(2-pyridinyl)pyrazol-5-one derivatives with arylboronic acids in basic media .

properties

IUPAC Name

1-pyridin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-6-11-10(5-1)14-9-15(11)12-7-3-4-8-13-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJWSSVLQJKPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357371
Record name 1-(2-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195455
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(2-pyridinyl)-1H-benzimidazole

CAS RN

25660-37-1
Record name 1-(2-pyridinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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